molecular formula C11H18NO3P B14719338 Diethyl N-(4-methylphenyl)phosphoramidate CAS No. 20809-97-6

Diethyl N-(4-methylphenyl)phosphoramidate

Cat. No.: B14719338
CAS No.: 20809-97-6
M. Wt: 243.24 g/mol
InChI Key: FIIBYAQZDZHGJM-UHFFFAOYSA-N
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Description

Diethyl N-(4-methylphenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphoramidate group bonded to a diethyl ester and a 4-methylphenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

The synthesis of Diethyl N-(4-methylphenyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 4-methylphenylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Diethyl N-(4-methylphenyl)phosphoramidate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl N-(4-methylphenyl)phosphoramidate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl N-(4-methylphenyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The molecular targets often include enzymes involved in phosphorylation processes, making it a valuable tool in studying these pathways .

Comparison with Similar Compounds

Diethyl N-(4-methylphenyl)phosphoramidate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions in both chemical and biological systems.

Properties

CAS No.

20809-97-6

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

N-diethoxyphosphoryl-4-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)12-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,12,13)

InChI Key

FIIBYAQZDZHGJM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=C(C=C1)C)OCC

Origin of Product

United States

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